1,3-Butadiene, 1-chloro-

Catalog No.
S626377
CAS No.
627-22-5
M.F
C4H5Cl
M. Wt
88.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Butadiene, 1-chloro-

CAS Number

627-22-5

Product Name

1,3-Butadiene, 1-chloro-

IUPAC Name

1-chlorobuta-1,3-diene

Molecular Formula

C4H5Cl

Molecular Weight

88.53 g/mol

InChI

InChI=1S/C4H5Cl/c1-2-3-4-5/h2-4H,1H2

InChI Key

PCPYTNCQOSFKGG-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-chloro-1,3-butadiene, 1-chloro-1,3-butadiene, (E)-isomer, 1-chloro-1,3-trans-butadiene

Canonical SMILES

C=CC=CCl

Isomeric SMILES

C=C/C=C/Cl

RN given refers to cpd with unspecified stereochemistry

1-Chloro-1,3-butadiene (CAS 627-22-5), commonly referred to as α-chloroprene, is a specialized conjugated diene procured primarily as a reactive comonomer and chemical intermediate. Unlike its mainstream isomer 2-chloro-1,3-butadiene (standard β-chloroprene), which forms the bulk of commercial neoprene rubber, 1-chloro-1,3-butadiene is strategically utilized to introduce highly labile allylic chloride sites into polymer backbones[1]. With a boiling point of 68 °C and a density of 0.96 g/cm³, it presents distinct handling and distillation parameters compared to standard chloroprene . Its primary industrial and advanced laboratory value lies in its exceptional radical copolymerization reactivity—particularly with styrenic monomers—enabling the efficient synthesis of interpenetrating polymer networks (IPNs), easily cross-linkable elastomers, and precursors for conjugated polyene sequences [2].

Substituting 1-chloro-1,3-butadiene with the more common 2-chloro-1,3-butadiene (β-chloroprene) fundamentally alters the vulcanization and post-functionalization chemistry of the resulting polymer. Polymerization of 2-chloro-1,3-butadiene predominantly yields a vinylic chloride backbone (-(CH2-CCl=CH-CH2)-), which is notoriously unreactive toward nucleophilic substitution and requires aggressive conditions or specialized accelerators for cross-linking [1]. In contrast, the 1,4-addition of 1-chloro-1,3-butadiene generates an allylic chloride structure (-(CHCl-CH=CH-CH2)-) [2]. This allylic chlorine is highly labile, allowing for facile cross-linking with mild agents like zinc oxide (ZnO) or controlled elimination of HCl to create extended conjugated systems[2]. Furthermore, its distinct reactivity ratios in copolymerization prevent the two isomers from being used interchangeably in block or random copolymer formulations without drastically shifting the sequence distribution and final material properties [3].

High Cross-Propagation Reactivity in Styrenic Copolymerization

In bulk radical copolymerization with styrene at 70 °C, 1-chloro-1,3-butadiene demonstrates a strong preference for incorporation, exhibiting a monomer reactivity ratio (r_CB) of 1.21 to 1.68, while the styrene reactivity ratio (r_St) is suppressed to 0.10–0.27 [1]. This indicates that growing polymer chains overwhelmingly prefer adding the 1-chloro-1,3-butadiene monomer over styrene, leading to efficient incorporation of the diene even at low feed ratios. In contrast, attempting to use generic dienes often results in blocky or poor incorporation[1].

Evidence DimensionMonomer Reactivity Ratios (r1, r2)
Target Compound Data1-Chloro-1,3-butadiene (r_CB = 1.21–1.68)
Comparator Or BaselineStyrene (r_St = 0.10–0.27)
Quantified Difference>4x to 16x higher reactivity ratio for the diene over styrene.
ConditionsBulk radical copolymerization at 70 °C.

Enables buyers to efficiently functionalize polystyrene backbones with reactive chloride sites without requiring massive molar excesses of the diene.

Generation of Labile Allylic Chlorides for Advanced Cross-Linking

The 1,4-addition polymerization of 1-chloro-1,3-butadiene yields a polymer backbone rich in -(CHCl-CH=CH-CH2)- units, which contain highly reactive allylic chlorides [1]. Standard polychloroprene (from 2-chloro-1,3-butadiene) contains predominantly unreactive vinylic chlorides, with only ~1.5% allylic chloride defects driving its standard vulcanization [2]. Co-curing copolymers of 1-chloro-1,3-butadiene deliberately increases this allylic chloride concentration, drastically lowering the activation energy required for zinc oxide (ZnO) or nucleophilic cross-linking, and improving the low-temperature brittleness and heat resistance of the resulting interpenetrating polymer networks (IPNs) [2].

Evidence DimensionBackbone Chloride Reactivity (Structural Yield)
Target Compound Data1-Chloro-1,3-butadiene (Yields highly reactive allylic chloride: -(CHCl-CH=CH-CH2)-)
Comparator Or Baseline2-Chloro-1,3-butadiene (Yields predominantly unreactive vinylic chloride: -(CH2-CCl=CH-CH2)-)
Quantified DifferenceOrders of magnitude higher susceptibility to nucleophilic substitution and ZnO cross-linking.
ConditionsPost-polymerization vulcanization and cross-linking environments.

Critical for procuring a comonomer that guarantees high-efficiency, low-temperature cross-linking in specialized rubber and IPN manufacturing.

Facile Dehydrochlorination for Conjugated Polyene Synthesis

Copolymers containing 1-chloro-1,3-butadiene units readily undergo dehydrochlorination (loss of HCl) upon heating or treatment with mild bases like triethylamine in dimethylformamide [1]. This controlled elimination converts the allylic chloride segments into extended conjugated olefinic sequences, evidenced by distinct UV absorption bands at 312 nm, 367 nm, and 412 nm [1]. Standard vinylic chloride polymers require much harsher thermal or chemical conditions to force HCl elimination, making 1-chloro-1,3-butadiene highly suited as a precursor for conductive or optically active conjugated polymers [2].

Evidence DimensionSusceptibility to HCl Elimination
Target Compound Data1-Chloro-1,3-butadiene copolymers (Eliminates HCl readily with mild base/heat to form conjugated polyenes)
Comparator Or BaselineVinylic chloride polymers (Resistant to mild base elimination; require harsh thermal degradation)
Quantified DifferenceEnables controlled, low-temperature generation of UV-active conjugated sequences (312-412 nm).
ConditionsTreatment with triethylamine in DMF or moderate heating.

Provides a reliable, mild-condition synthetic route for materials scientists developing conjugated polymers for optics or electronics.

Volatility and Distillation Separation Parameters

In industrial handling and purification workflows, 1-chloro-1,3-butadiene exhibits a boiling point of 68 °C at atmospheric pressure, which is significantly higher than the 59.4 °C boiling point of its isomer, 2-chloro-1,3-butadiene . This 8.6 °C differential is the primary thermodynamic basis for separating the two isomers via precision fractional distillation . For procurement and process design, this lower volatility slightly reduces vapor-phase handling risks compared to standard chloroprene, while dictating specific reboiler temperature controls to prevent premature thermal polymerization during processing .

Evidence DimensionAtmospheric Boiling Point
Target Compound Data1-Chloro-1,3-butadiene (68 °C)
Comparator Or Baseline2-Chloro-1,3-butadiene (59.4 °C)
Quantified Difference+8.6 °C higher boiling point.
Conditions760 mmHg (Atmospheric pressure).

Essential for process engineers designing separation workflows or calculating vapor-handling safety margins in pilot plants.

Synthesis of Interpenetrating Polymer Networks (IPNs)

Due to its ability to embed highly reactive allylic chloride sites into polymer backbones, 1-chloro-1,3-butadiene is the comonomer of choice for formulating advanced IPNs. It is specifically used alongside octyl acrylate or butadiene copolymers to create co-cured networks that exhibit superior oil resistance, heat resistance, and reduced low-temperature brittleness compared to standard polychloroprene blends [1].

Precursor for Optically Active Conjugated Polymers

Leveraging its facile dehydrochlorination profile, this compound is ideal for synthesizing specialized optical or electronic materials. Copolymers of 1-chloro-1,3-butadiene and styrene can be treated with mild bases to systematically generate conjugated polyene sequences, allowing precise tuning of UV-Vis absorption characteristics for photonic applications [2].

Reactive Functionalization of Styrenic Resins

Because of its highly favorable reactivity ratio (r_CB > 1.2) when paired with styrene, 1-chloro-1,3-butadiene is highly effective for introducing cross-linkable halogen sites into polystyrene derivatives. This is critical for manufacturing functionalized resins that require post-polymerization modification, grafting, or anchoring of nucleophilic ligands [3].

XLogP3

2.1

Exact Mass

88.0079779 Da

Monoisotopic Mass

88.0079779 Da

Heavy Atom Count

5

Other CAS

627-22-5

Dates

Last modified: 04-14-2024

Explore Compound Types